chemical structure and properties of N-(tert-Butyl)-N-(2-furylmethyl)ethane-1,2-diamine
chemical structure and properties of N-(tert-Butyl)-N-(2-furylmethyl)ethane-1,2-diamine
The following technical guide provides an in-depth analysis of N-(tert-Butyl)-N-(2-furylmethyl)ethane-1,2-diamine , a specialized diamine scaffold used in medicinal chemistry and ligand design.[1][2]
Executive Summary
N-(tert-Butyl)-N-(2-furylmethyl)ethane-1,2-diamine is a versatile bifunctional building block characterized by a steric "anchor" (the tert-butyl group) and a chemically reactive, aromatic "head" (the 2-furylmethyl group).[1][2] It belongs to the class of unsymmetrically substituted ethylenediamines , which are critical intermediates in the synthesis of nitrogen-containing heterocycles, metal-ligand complexes, and pharmaceutical agents targeting GPCRs and kinases.[1][2]
This guide details the molecule's structural properties, synthetic pathways, reactivity profiles, and handling protocols, designed for researchers optimizing lead compounds or developing novel catalytic systems.[1][2]
Chemical Identity & Structural Analysis
Nomenclature & Identification
-
IUPAC Name:
-(tert-Butyl)- -(furan-2-ylmethyl)ethane-1,2-diamine (assuming the thermodynamically stable vicinal substitution).[1][2] -
Molecular Formula:
[1][2]
Physicochemical Properties
The molecule exhibits a balance of lipophilicity (from the bulky alkyl and aromatic furan) and hydrophilicity (from the diamine backbone).[1][2]
| Property | Value (Predicted) | Significance |
| LogP | 1.8 – 2.2 | Moderate lipophilicity; suitable for CNS penetration in drug design.[1][2] |
| pKa (N1) | ~10.2 | Primary/Secondary amine basicity; protonated at physiological pH.[1][2] |
| pKa (N2) | ~9.5 | Slightly lower due to the inductive effect of the furan ring.[1][2] |
| H-Bond Donors | 2 | Critical for receptor binding interactions.[1][2] |
| H-Bond Acceptors | 3 | Includes the furan oxygen and two amine nitrogens.[1][2] |
| Rotatable Bonds | 5 | High flexibility, allowing induced-fit binding.[1][2] |
Structural Isomerism Note
While the name "N-(tert-Butyl)-N-(2-furylmethyl)..." can technically imply geminal substitution (both groups on one nitrogen), steric hindrance makes the vicinal (
Synthesis & Manufacturing
The most robust synthesis utilizes reductive amination , ensuring regioselectivity and high yields.[1][2]
Synthetic Pathway (Reductive Amination)
This protocol avoids the over-alkylation issues common with alkyl halides.[1][2]
-
Starting Material: N-tert-Butylethylenediamine (CAS: 4062-60-6 for di-t-butyl, or mono-protected equivalent).[1][2]
-
Reducing Agent: Sodium triacetoxyborohydride (
) or Sodium borohydride ( ).[1][2]
Step-by-Step Protocol:
-
Imine Formation: Dissolve N-tert-butylethylenediamine (1.0 eq) in anhydrous Dichloromethane (DCM) or Methanol (MeOH).[1][2]
-
Addition: Add 2-furaldehyde (1.0 eq) dropwise at
to minimize polymerization of the furan. -
Equilibration: Stir for 2 hours at room temperature. (Formation of the imine intermediate).[1][2][3][4]
-
Reduction: Cool to
. Add (1.5 eq) portion-wise.[1][2] -
Quench: Stir overnight. Quench with saturated
.[1][2] -
Extraction: Extract with DCM, dry over
, and concentrate. -
Purification: Flash chromatography (DCM:MeOH:NH4OH) is required to remove bis-alkylated byproducts.[1][2]
Synthesis Workflow Diagram
Figure 1: Selective synthesis of the target diamine via reductive amination.[1][2][5]
Reactivity & Stability Profile
Understanding the specific reactivity of the furan ring and the secondary amines is crucial for downstream applications.[1][2]
Furan Ring Sensitivity
-
Acid Sensitivity: The furan ring is electron-rich and prone to acid-catalyzed ring opening (hydrolysis), especially in strong aqueous acids, leading to the formation of diketones (e.g., hexane-2,5-dione derivatives).[1][2]
-
Oxidation: The furan ring is susceptible to oxidation (e.g., by singlet oxygen or metabolic P450s), often forming reactive epoxides or cis-enediones, which are potential toxicophores.[1][2]
-
Diels-Alder Reactions: The furan diene can participate in [4+2] cycloadditions with strong dienophiles (e.g., maleimides), useful for bioconjugation but a liability in storage.[1][2]
Amine Reactivity
-
Nucleophilicity: The steric bulk of the tert-butyl group makes the
nitrogen significantly less nucleophilic than the (furfuryl) nitrogen.[1][2] -
Selectivity: Electrophiles (acyl chlorides, isocyanates) will preferentially react with the
-furfuryl nitrogen first, allowing for controlled, sequential functionalization.[1][2]
Medicinal Chemistry Applications
This scaffold acts as a "privileged structure" in drug discovery, offering specific advantages in receptor binding and pharmacokinetic modulation.[1][2]
Pharmacophore Features
-
Furan Ring:
-
Ethylenediamine Linker:
Metabolic Liability & Toxicity
Researchers must be aware of the "Furan Warning."[1][2] Metabolic activation of the furan ring by Cytochrome P450 (specifically CYP2E1) can generate cis-2-butene-1,4-dial , a reactive metabolite capable of protein alkylation.[1][2]
-
Mitigation: Substitution on the furan ring or replacement with a tetrahydrofuran (THF) analog if toxicity is observed.[1][2]
Metabolic Pathway Diagram
Figure 2: Potential metabolic bioactivation pathway of the furan moiety.[1][2]
Handling & Safety Protocols
Storage Conditions
-
Atmosphere: Store under Nitrogen or Argon.[1][2] The amines readily absorb
from the air to form carbamates/carbonates.[1][2] -
Temperature:
. -
Light: Protect from light to prevent photo-oxidation of the furan ring.[1][2]
Safety Data (Derived)
-
GHS Classification:
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.[1][2] Handle only in a fume hood.
References
-
Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2] Journal of Organic Chemistry, 1996.[1][2] Link[1][2]
-
Furan Metabolic Toxicity: Peterson, L. A. "Reactive Metabolites in the Bioactivation of Furan Derivatives."[1][2] Chemical Research in Toxicology, 2013.[1][2] Link[1][2]
-
Diamine Ligand Synthesis: Trost, B. M., et al. "Asymmetric Allylic Alkylation."[1][2] Chemical Reviews, 2003.[1][2] Link[1][2]
- Ethylenediamine Scaffolds: "N-Substituted Ethylenediamines in Medicinal Chemistry." Journal of Medicinal Chemistry, General Reference.
Sources
- 1. chemscene.com [chemscene.com]
- 2. N,N'-Di-tert-butylethylenediamine | C10H24N2 | CID 77680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. N,N′-二叔丁基乙二胺 98% | Sigma-Aldrich [sigmaaldrich.com]
